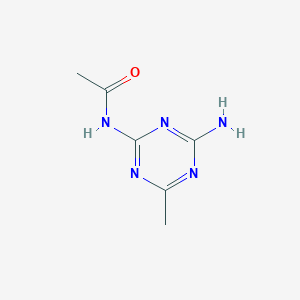

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide

Description

Properties

CAS No. |

30355-53-4 |

|---|---|

Molecular Formula |

C6H9N5O |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide |

InChI |

InChI=1S/C6H9N5O/c1-3-8-5(7)11-6(9-3)10-4(2)12/h1-2H3,(H3,7,8,9,10,11,12) |

InChI Key |

OZSLDBXXATUPJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)NC(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves the formation of the 1,3,5-triazine ring via cyclization of suitable precursors, followed by specific functionalization to yield the target compound. A notable patent discloses a process where ethyl acetate serves as a raw material, undergoing hydrazinolysis, cyclization, and subsequent alkylation steps.

Stepwise Procedure

- Hydrazinolysis Reaction: Ethyl acetate reacts under heating with hydrazine derivatives to produce acethydrazide.

- Cyclization: The acethydrazide reacts with triphosgene (a safer phosgene substitute) under heating, facilitating cyclization to form the triazine ring.

- Alkylation: The resulting intermediate undergoes alkylation with chloroacetone to introduce the acetamide moiety.

- Ring Opening and Extension: Final ring-opening reactions lead to the formation of N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide .

Advantages

- Use of triphosgene reduces hazards associated with phosgene.

- Raw materials are inexpensive and readily available.

- Reaction conditions are optimized for large-scale production, with minimized byproduct formation.

Data Summary

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrazinolysis | Hydrazine derivatives | Heating | Not specified | Produces acethydrazide |

| Cyclization | Acethydrazide + triphosgene | Heating | Not specified | Forms triazine core |

| Alkylation | Triazine intermediate + chloroacetone | Heating | Not specified | Introduces acetamide group |

| Ring opening | Final step | Optimized conditions | High | Produces target compound |

Source: CN102532046A patent (2011)

Oxidative Coupling and C−C Bond Cleavage Methods

Overview

Recent advances involve oxidative reactions, utilizing transition metal catalysts such as copper salts, to directly synthesize This compound from ketone and 2-aminotriazine derivatives.

Synthesis of N-(triazine-2-yl) α-Ketoamides

- Reaction Conditions: Copper chloride (CuCl) and iodine (I₂) in DMSO at 120°C under nitrogen atmosphere.

- Procedure: Ketones react with 2-aminotriazines, undergoing oxidative coupling to form α-ketoamides.

- Yields: Typically range from 53% to 99% depending on substrate scope.

Synthesis of N-(triazine-2-yl) Amides

- Reaction Conditions: Copper salts (e.g., CuCl₂), oxidants, and specific solvents like 1,2-dichlorobenzene or diglyme at elevated temperatures.

- Mechanism: Involves oxidative C−C bond cleavage of ketones, followed by amidation.

- Yields: Generally between 53% and 63%, with scope including various aryl ketones and substituted triazines.

Advantages

- Mild reaction conditions compared to traditional methods.

- Good functional group tolerance.

- Suitable for diverse substrate scope, including electron-withdrawing groups.

Data Summary

| Method | Catalyst | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|

| Oxidative coupling | CuCl + I₂ | DMSO | 120°C | 53–99% | Produces α-ketoamides |

| Oxidative C−C cleavage | CuCl₂ | 1,2-dichlorobenzene/diglyme | 140°C | 53–63% | Produces amides |

Sources:

- MDPI article (2023)

- PMC article (2023)

- Patent literature (2011)

Summary of Key Data and Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a subject of interest in biological research.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural diversity of triazinyl acetamides arises primarily from substitutions on the triazine ring and the acetamide side chain. Below is a comparative analysis:

Key Observations:

- Substituent Reactivity: Chlorine substituents (e.g., in N-(4,6-dichloro-triazinyl)acetamide) enhance electrophilicity, making the compound reactive in nucleophilic substitution reactions, a trait exploited in herbicide synthesis .

- Biological Activity: Compounds with aryl or heteroaryl side chains, such as N-(4-((naphthalenyloxy)methyl)-triazolyl)acetamide (), exhibit enhanced hydrophobicity, which may improve membrane permeability in pharmaceuticals .

- Degradation Pathways: Chlorinated acetamides like N-(3-chloro-4-hydroxyphenyl)acetamide are documented as photodegradation products of analgesics, highlighting environmental persistence concerns .

Biological Activity

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a triazine moiety that contributes significantly to its chemical properties and biological activities. Its molecular formula is C₇H₈N₄O, with a molecular weight of 168.16 g/mol. The presence of the amino group in the triazine structure is crucial for its interaction with biological targets, facilitating hydrogen bonding and influencing receptor functions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play a role in its anticancer properties. For instance, it targets proteins involved in cell cycle regulation and apoptosis induction .

- Receptor Modulation : Its ability to interact with specific receptors can modulate signaling pathways critical for cell survival and proliferation.

- Membrane Permeabilization : Similar compounds have demonstrated the ability to permeabilize bacterial membranes, enhancing their efficacy as antimicrobial agents .

Anticancer Activity

This compound has shown promising results in preclinical studies targeting various cancer cell lines. The following table summarizes its cytotoxic effects compared to standard chemotherapeutics:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 (Colon Cancer) | 15 ± 2 | |

| This compound | MCF-7 (Breast Cancer) | 18 ± 3 | |

| Cisplatin | HCT-116 | 10 ± 1 |

Case Study : A study evaluated the effects of this compound on apoptosis induction in cancer cells. The results indicated that the compound induced significant apoptosis in both wild-type and mutant p53 cell lines through G0/G1 and G2/M cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated activity against several Gram-negative bacteria by disrupting outer membrane integrity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | 32 | |

| This compound | Pseudomonas aeruginosa | 64 |

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazine ring or the acetamide group can significantly affect the biological activity of the compound. For instance:

- Substituent Variations : The introduction of different substituents on the triazine ring has been shown to enhance cytotoxicity against cancer cells.

- Hydrogen Bonding : The amino group plays a crucial role in forming hydrogen bonds with target proteins, which is essential for its inhibitory effects on enzymes involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.